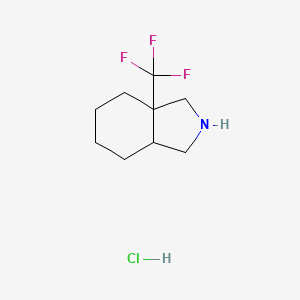

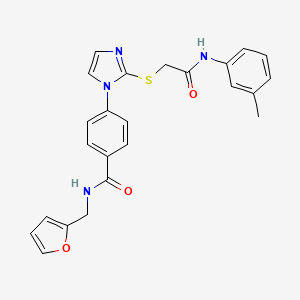

7a-(Trifluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

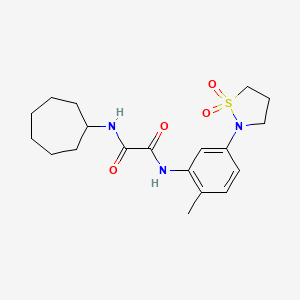

The compound “7a-(Trifluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole;hydrochloride” is a complex organic molecule. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the ability to influence the properties of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the trifluoromethyl group, which could induce a helical twist in the molecule due to its high electronegativity .Chemical Reactions Analysis

The trifluoromethyl group is known to participate in various chemical reactions. It can be involved in transition metal-mediated trifluoromethylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the trifluoromethyl group. Compounds with this group are known for their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .Aplicaciones Científicas De Investigación

Polymerization Catalysts

Research on polymerization catalysts such as tris(pentafluorophenyl)gallium and tris(pentafluorophenyl)aluminum has shown promising results in the polymerization of isobutene. These catalysts outperform previously explored perfluoroarylated Lewis acids for polymerization, providing larger yields of high to medium molecular weight polyisobutene even at ambient temperatures. This advancement is significant for green chemistry, as these catalysts do not require ultrahigh purity monomer, toxic chlorinated solvents, or expensive and highly sensitive initiators (Hand et al., 2014).

Synthesis of Poly(1,4-phenylenevinylenes)

Another study focused on the synthesis of organic and water-soluble poly(1,4-phenylenevinylenes) containing carboxyl groups through the living ring-opening metathesis polymerization (ROMP) of 2,3-dicarboxybarrelenes. These polymers exhibited high luminescence and had potential applications in various fields, including materials science and engineering (Wagaman & Grubbs, 1997).

Novel Preparation of Fluorinated Isoindoles

Research on the preparation of 4,5,6,7-tetrafluoroisoindole and related compounds from phthalonitriles demonstrated a novel route for creating fluorinated isoindoles, which were then converted to fluorinated benzoporphyrins. This work has implications for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science (Uno et al., 2007).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future research directions could involve studying the specific properties and potential applications of this compound. Trifluoromethyl groups are of significant interest in pharmaceutical and agrochemical products, and there has been considerable growth in their incorporation into organic motifs .

Propiedades

IUPAC Name |

7a-(trifluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3N.ClH/c10-9(11,12)8-4-2-1-3-7(8)5-13-6-8;/h7,13H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKQEGMRPKOFCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CNCC2C1)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2935420.png)

![2-(4-fluorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2935425.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2935427.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2935428.png)

![(E)-4-(Dimethylamino)-N-[2-(3-hydroxyoxan-3-yl)ethyl]but-2-enamide](/img/structure/B2935429.png)

![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/no-structure.png)